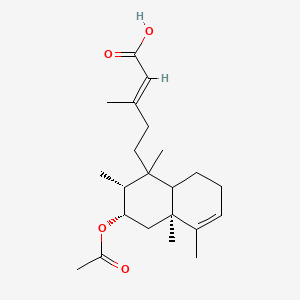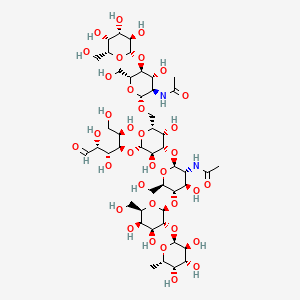
Monofucosyllacto-N-hexaose I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monofucosyllacto-N-hexaose I is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is present in human milk. This compound is known for its role in early nutrition and has been studied for its potential health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monofucosyllacto-N-hexaose I can be synthesized through enzymatic glycosylation reactions. The synthesis involves the use of specific glycosyltransferases that catalyze the addition of fucose to the lacto-N-hexaose core. The reaction conditions typically include controlled pH, temperature, and the presence of cofactors necessary for enzyme activity .
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the compound in large quantities. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the desired oligosaccharide .
Analyse Chemischer Reaktionen
Types of Reactions
Monofucosyllacto-N-hexaose I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alditols.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetylation can be carried out using acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of fucosylated lacto-N-hexaose aldehydes or acids.
Reduction: Production of fucosylated lacto-N-hexaose alditols.
Substitution: Derivatives with acetyl or methyl groups.
Wissenschaftliche Forschungsanwendungen
Monofucosyllacto-N-hexaose I has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical procedures such as capillary electrophoresis and liquid chromatography.
Biology: Studied for its role in the development of the infant gut microbiome and its prebiotic effects.
Medicine: Investigated for its potential to inhibit pathogens and support immune function.
Industry: Utilized in the production of functional foods and nutraceuticals.
Wirkmechanismus
Monofucosyllacto-N-hexaose I exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific receptors on the surface of gut epithelial cells, promoting the growth of beneficial bacteria.
Pathways Involved: The compound is involved in the modulation of immune responses and the inhibition of pathogen adhesion to the gut lining.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lacto-N-tetraose: Another human milk oligosaccharide with a similar core structure but lacking fucosylation.
2’-Fucosyllactose: A fucosylated oligosaccharide with a simpler structure compared to Monofucosyllacto-N-hexaose I.
Uniqueness
This compound is unique due to its specific fucosylation pattern and its role in early human nutrition. Its complex structure and specific biological functions distinguish it from other oligosaccharides .
Eigenschaften
CAS-Nummer |
341511-38-4 |
|---|---|
Molekularformel |
C46H78N2O35 |
Molekulargewicht |
1219.1 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)30(66)33(69)43(73-11)83-40-32(68)26(62)17(7-52)75-46(40)81-38-19(9-54)77-42(22(29(38)65)48-13(3)56)82-39-27(63)20(78-45(35(39)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-34(70)31(67)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
NOSUALURPWERSU-UFVXNZOISA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


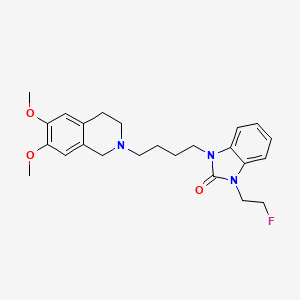
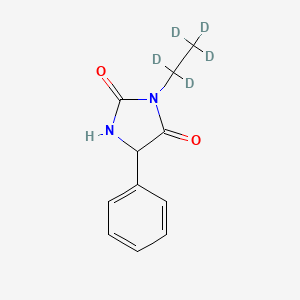

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

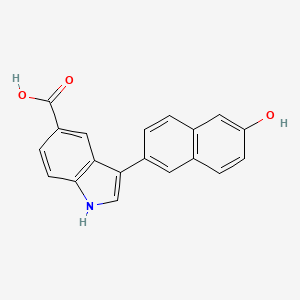
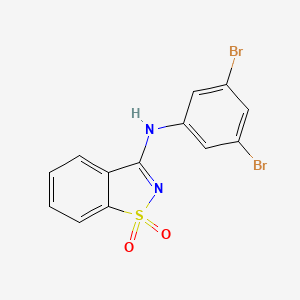

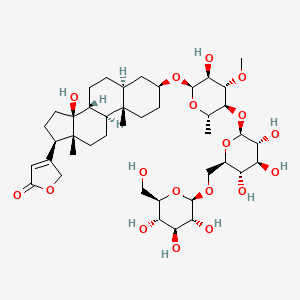
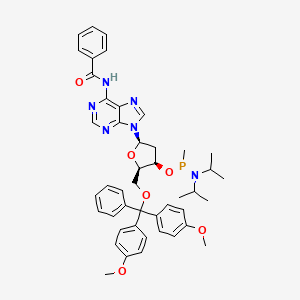

![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)
